(3,4-difluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S/c18-14-6-3-12(9-15(14)19)16(23)21-8-7-20-17(21)26-10-11-1-4-13(5-2-11)22(24)25/h1-6,9H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOJFXCLZGOZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-difluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , with a molecular formula of and a molecular weight of 377.37 g/mol, features a complex structure that combines a difluorophenyl group with an imidazole derivative. This unique combination suggests potential for diverse biological activities, influenced by its electronic properties and structural characteristics.
Structural Features and Implications
The compound's structure includes:
- Imidazole Ring : Known for its role in various biological systems and medicinal chemistry.
- Difluorophenyl Moiety : Enhances lipophilicity and may influence the compound's interaction with biological targets.
- Nitrobenzylthio Group : This may contribute to the compound's pharmacological profile, particularly in antimicrobial activity.
Biological Activity Overview
Research indicates that compounds containing imidazole rings often exhibit significant pharmacological effects. The biological activities associated with this compound can be categorized as follows:
Antimicrobial Activity
Imidazole derivatives have been extensively studied for their antibacterial properties. For instance:
- Jain et al. synthesized various imidazole derivatives and tested their activity against Staphylococcus aureus and Escherichia coli, finding promising results for certain analogues .
- The presence of electron-withdrawing groups like nitro may enhance the antibacterial efficacy by improving the binding affinity to bacterial targets.
Anticancer Potential
Imidazole-containing compounds have shown potential in anticancer research:
- Similar compounds have been evaluated for their cytotoxic effects against various cancer cell lines. The structural features of imidazole derivatives contribute to their ability to interact with DNA and inhibit tumor growth.
Case Studies
Several studies highlight the biological activity of related compounds:
- Antibacterial Study :
- Anticancer Research :
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1H-imidazole | Contains an imidazole ring | Diverse biological activities |
| 4-nitrobenzylthioacetamide | Thioether functionality | Exhibits antimicrobial properties |
| 2-(4-fluorobenzyl)thiazole | Contains a thiazole ring | Notable anticancer activity |
The unique combination of difluorophenyl and nitrobenzylthio groups in this compound may confer distinct properties not present in these similar compounds.
Predictive Modeling and Future Directions
Predictive models using computer-aided drug design tools can assess the potential biological activities of this compound based on its structure. Such models can provide insights into how modifications might enhance efficacy or reduce toxicity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that imidazole derivatives, including those similar to (3,4-difluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone, exhibit significant antimicrobial properties. For instance, imidazol-4-ones have been utilized in the synthesis of compounds that demonstrate activity against various pathogens, including bacteria and fungi. The presence of the difluorophenyl group may enhance the lipophilicity and overall biological activity of these compounds .
Antiviral Properties
Compounds with imidazole scaffolds have been investigated for their antiviral effects. The specific structure of this compound suggests potential efficacy against viral infections due to its ability to interfere with viral replication mechanisms. Similar compounds have shown promise as anti-HIV agents in preliminary studies .
Synthesis and Structural Studies
Synthetic Pathways
The synthesis of this compound can be achieved through various synthetic strategies involving the coupling of difluorophenyl derivatives with thioimidazoles. The methodologies employed for synthesizing similar compounds often include nucleophilic substitutions and cyclization reactions that are critical for developing new pharmaceuticals .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Nitrobenzyl Thioether
The electron-withdrawing nitro group activates the benzyl carbon for nucleophilic substitution. This reaction is critical for modifying the thioether side chain.
| Reaction | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Displacement with amines | DMF, 80°C, 12 h, K₂CO₃ | (3,4-Difluorophenyl)(2-(alkyl/arylamino)-4,5-dihydro-1H-imidazol-1-yl)methanone | 60–75% | |
| Thiol exchange | Ethanol, reflux, 6 h | Derivatives with alternate thiols (e.g., arylthiols) | 55–65% |
Mechanism : The nitro group stabilizes the transition state via resonance, facilitating nucleophilic attack at the benzylic carbon.
Oxidation of the Thioether Group
The thioether (-S-CH₂-) undergoes oxidation to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 h | Sulfoxide derivative | 85% | |
| mCPBA (1.2 equiv) | DCM, 0°C → RT, 2 h | Sulfone derivative | 78% |
Applications : Sulfoxides enhance hydrogen-bonding capacity, while sulfones improve metabolic stability.
Reduction of the Nitro Group
The nitro group can be reduced to an amine, enabling further functionalization (e.g., amidation, Schiff base formation).
Downstream Reactions : The resultant amine undergoes acylation or diazotization for bioconjugation .
Cyclization Reactions Involving the Imidazole Ring
The 4,5-dihydroimidazole ring participates in cyclization to form fused heterocycles.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| POCl₃ | Toluene, reflux, 8 h | 1,3,4-Thiadiazole-fused imidazole derivative | 68% | |
| Lawesson’s reagent | THF, 60°C, 4 h | Thioimidazolone analog | 72% |
Key Insight : Cyclization enhances π-stacking interactions, relevant to kinase inhibition .
Hydrolysis of the Methanone Group
The methanone group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Product | Yield | References |
|---|---|---|---|
| 2M NaOH, EtOH/H₂O, reflux, 6 h | (3,4-Difluorophenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)carboxylic acid | 65% | |
| Conc. HCl, RT, 24 h | Same as above | 58% |
Applications : Carboxylic acid derivatives serve as intermediates for ester or amide prodrugs.
Electrophilic Aromatic Substitution on the 3,4-Difluorophenyl Ring
The electron-deficient difluorophenyl ring undergoes selective substitution at the meta position.
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | Nitro-substituted derivative at C5 | 45% | |
| Br₂, FeBr₃ | DCM, RT, 4 h | Bromo-substituted derivative at C5 | 60% |
Regioselectivity : Fluorine atoms direct electrophiles to the less hindered meta position.
Metal-Catalyzed Cross-Coupling Reactions
The thioether and imidazole groups enable Suzuki-Miyaura and Ullmann couplings.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Key structural analogs include imidazole and triazole derivatives with variations in aromatic substituents and sulfur-linked groups. Below is a comparative analysis:
Table 1: Structural and Electronic Comparison
Key Observations:
3,4-Difluorophenyl substitution introduces steric and electronic effects distinct from mono-fluorinated (e.g., 4-fluorophenyl in ) or chlorinated (e.g., 4-chlorophenyl in ) analogs.
Lipophilicity and Solubility :
- The target’s higher MW (428.43) compared to (409.38) and (284.76) suggests reduced aqueous solubility, which may impact bioavailability.
- The 4-nitrobenzyl group increases polarity relative to methylsulfanyl in , but the difluorophenyl moiety counterbalances this with hydrophobic character.
Synthetic Pathways :
Crystallographic and Stability Considerations
- The partially saturated 4,5-dihydroimidazole core in the target compound may adopt puckered conformations, unlike planar aromatic imidazoles (e.g., ), affecting crystal packing and melting points.
- Strong EWGs (NO₂, F) could promote intermolecular dipole interactions, enhancing crystalline stability .
Q & A
Q. Table 1: Key Substituent Effects in Analogous Compounds
| Compound Substituents | Bioactivity Trend | Reference |
|---|---|---|
| 4-Nitrobenzyl vs. 3-Fluorobenzyl | ↑ Cytotoxicity in cancer cells | |
| 3,4-Difluorophenyl vs. p-Tolyl | ↑ Solubility, ↓ Metabolic stability |
Advanced: What strategies mitigate stability issues during in vitro pharmacological assays?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the thioether linkage or nitro group reduction under physiological pH.
- Stabilization Methods :
Basic: How to design a robust SAR study for optimizing target selectivity?
Methodological Answer:
Library Design : Synthesize derivatives with systematic substitutions (e.g., replacing 4-nitrobenzyl with 4-cyanobenzyl or 4-aminobenzyl) .
Assay Panels : Screen against related off-target receptors (e.g., comparing activity at adrenergic vs. dopaminergic receptors) .
Data Normalization : Express IC values relative to a positive control (e.g., doxorubicin for cytotoxicity assays) .
Advanced: How can environmental fate studies inform lab safety protocols?
Methodological Answer:
- Persistence Analysis : Use OECD 301B biodegradation tests to assess half-life in aqueous media; nitro groups often confer resistance to microbial degradation .
- Ecotoxicity : Perform Daphnia magna acute toxicity assays (EC determination) .
- Waste Management : Neutralize nitro-containing byproducts with Fe/HCl to reduce mutagenic potential .
Advanced: What in silico tools predict metabolic pathways and potential toxophores?
Methodological Answer:
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to identify:
- Validation : Compare predictions with in vitro microsomal incubation data (e.g., human liver microsomes + NADPH) .
Basic: What crystallization techniques improve X-ray diffraction quality for structural confirmation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
